molecular formula C13H10Cl2N4O B1674250 IC87201 CAS No. 866927-10-8

IC87201

カタログ番号: B1674250
CAS番号: 866927-10-8
分子量: 309.15 g/mol
InChIキー: QEHVTUCLCBXQIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IC87201は、シナプス後密度タンパク質95(PSD-95)と神経型一酸化窒素合成酵素(nNOS)の相互作用阻害剤として知られる化合物です。この相互作用は、様々な神経学的プロセスに関与するN-メチル-D-アスパラギン酸(NMDA)受容体の細胞内シグナル伝達経路において重要です。This compoundは、動物モデルにおける脳卒中後の脳損傷を軽減し、行動能力を向上させる効果が期待されています .

生化学分析

Biochemical Properties

IC-87201 plays a significant role in biochemical reactions by inhibiting the protein-protein interaction between nNOS and PSD-95. This interaction is crucial for the production of nitric oxide (NO) in neuronal synapses. IC-87201 inhibits the binding of PSD-95 to nNOS, thereby reducing the production of NO, which is often associated with neurotoxicity in conditions like ischemic stroke and neuropathic pain . The compound interacts with the PDZ domains of nNOS and PSD-95, although studies have shown that it does not inhibit the nNOS catalytic activity .

Cellular Effects

IC-87201 has been shown to influence various cellular processes, particularly in neuronal cells. It reduces the production of reactive oxygen species (ROS) and inhibits apoptosis in primary rat cortical neurons . Additionally, IC-87201 affects cell signaling pathways by inhibiting NMDA-induced cGMP production, a marker of PSD-95-dependent NOS activation . This inhibition helps in reducing neuronal damage and cell death, which are common in neurodegenerative diseases and conditions involving excitotoxicity .

Molecular Mechanism

At the molecular level, IC-87201 exerts its effects by binding to the PDZ domains of nNOS and PSD-95, thereby preventing their interaction . This inhibition disrupts the formation of the nNOS/PSD-95/NMDA receptor complex, which is responsible for localized NO production in response to glutamate-mediated calcium influx . By uncoupling NO production from NMDA receptor activation, IC-87201 reduces the harmful effects of excessive NO production without affecting NMDA receptor function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of IC-87201 have been observed to change over time. The compound has shown stability under in vitro conditions, maintaining its inhibitory effects on the nNOS/PSD-95 interaction over extended periods . Long-term studies have indicated that IC-87201 can provide sustained neuroprotection and reduce chronic pain symptoms in animal models .

Dosage Effects in Animal Models

The effects of IC-87201 vary with different dosages in animal models. At lower doses, the compound effectively reduces thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain . Higher doses have been associated with increased efficacy in reducing neuronal damage and improving behavioral outcomes in models of ischemic stroke . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for IC-87201 .

Metabolic Pathways

IC-87201 is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound’s inhibition of the nNOS/PSD-95 interaction affects the metabolic flux of NO production, thereby influencing the levels of metabolites associated with oxidative stress and neurotoxicity .

Transport and Distribution

Within cells and tissues, IC-87201 is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in organic solvents facilitates its cellular uptake and distribution . IC-87201’s localization and accumulation in neuronal tissues are critical for its efficacy in reducing neurotoxicity and providing neuroprotection .

Subcellular Localization

IC-87201’s subcellular localization is primarily within neuronal synapses, where it exerts its inhibitory effects on the nNOS/PSD-95 interaction . The compound’s targeting signals and post-translational modifications may direct it to specific compartments or organelles, enhancing its efficacy in reducing localized NO production and neurotoxicity .

生物活性

2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol is a compound that has garnered interest due to its unique structural features and potential applications in various fields, particularly in photostabilization and biological activity. The presence of the benzotriazole moiety is significant for its UV absorption properties, while the dichlorophenol group contributes to its reactivity and biological interactions.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10_{10}H8_{8}Cl2_2N4_4O
  • Molecular Weight : 263.1 g/mol

Biological Activity Overview

Research indicates that compounds similar to 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol exhibit a range of biological activities, including antibacterial, antifungal, and potential cytotoxic effects. The benzotriazole derivatives are known for their interaction with various cellular components, which may lead to diverse biological responses.

Antimicrobial Activity

Studies have shown that benzotriazole derivatives can display significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with similar structures have been tested against various bacterial strains, including Staphylococcus aureus (both MRSA and MSSA), Escherichia coli, and Bacillus subtilis. Results indicate that certain derivatives exhibit zone inhibition diameters comparable to standard antibiotics .
  • Antifungal Activity : The introduction of halogen substituents in benzotriazole structures has been linked to enhanced antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 25 μg/mL .

Study 1: Antibacterial Efficacy

A study conducted on a series of benzotriazole derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The derivatives showed varying degrees of activity, with some compounds inhibiting bacterial growth at concentrations as low as 12.5 μg/mL .

Study 2: Cytotoxic Effects

In vitro studies have indicated that certain benzotriazole compounds can induce cytotoxic effects in cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells. Further research is required to elucidate the exact pathways involved.

Comparative Analysis of Similar Compounds

The following table summarizes key features and biological activities of compounds structurally related to 2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol:

Compound NameStructure FeaturesUnique PropertiesBiological Activity
2-(2H-benzotriazol-2-yl)-4-methylphenolMethyl group instead of dichloroExcellent UV absorptionModerate antibacterial activity
2-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenoltert-butyl enhances solubilityUsed as a UV stabilizerSignificant antifungal activity
3-(3-(2H-benzotriazol-2-yl)-5-(tert-butyl)-4-hydroxyphenyl)propanoic acidPropanoic acid side chainStrong antioxidant propertiesAntimicrobial effects observed

特性

IUPAC Name

2-[(2H-benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4O/c14-8-3-7(13(20)10(15)4-8)6-16-9-1-2-11-12(5-9)18-19-17-11/h1-5,16,20H,6H2,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHVTUCLCBXQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNN=C2C=C1NCC3=C(C(=CC(=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 3
Reactant of Route 3
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 4
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 5
Reactant of Route 5
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Reactant of Route 6
Reactant of Route 6
2-[(2H-Benzotriazol-5-ylamino)methyl]-4,6-dichlorophenol
Customer
Q & A

Q1: How does IC87201 interact with its target and what are the downstream effects?

A: this compound disrupts the protein-protein interaction between nNOS and PSD-95 [, ]. This interaction is crucial for nNOS activation and subsequent nitric oxide (NO) production following N-methyl-D-aspartate receptor (NMDAR) activation. By inhibiting this interaction, this compound reduces excessive NO signaling, which has been implicated in various neurological conditions, including stroke and opioid addiction.

Q2: What are the documented effects of this compound in animal models of stroke?

A: In a rat model of middle cerebral artery occlusion (MCAO), this compound administration after ischemia was shown to improve heart rate variability (HRV) parameters []. Specifically, it helped restore normalized low frequency (LF), high frequency (HF), LF/HF ratio, and standard deviation of R-R interval (SDRR) towards pre-ischemic levels, indicating a reduction in post-stroke cardiac dysfunction []. Further research suggests that this compound administration attenuates post-stroke injuries [].

Q3: How does this compound impact opioid reward and relapse-like behavior?

A: Research indicates that this compound can block the rewarding effects of morphine in a conditioned place preference (CPP) paradigm in rats []. Additionally, this compound attenuated morphine-induced increases in dopamine efflux in the nucleus accumbens shell, a brain region associated with reward processing []. Interestingly, while this compound didn't affect the acquisition or maintenance of morphine self-administration, it did reduce lever pressing in a morphine relapse test, suggesting potential for relapse prevention [].

Q4: Are there any known structural analogs of this compound with similar biological activity?

A: ZL006 is another small molecule that has been investigated for its ability to disrupt the nNOS-PSD95 interaction [, ]. Like this compound, ZL006 demonstrated efficacy in reducing morphine-induced dopamine release and attenuating morphine reward and relapse-like behavior in rats []. The existence of structurally similar compounds like ZL006 opens avenues for further research into structure-activity relationships and optimization of this class of inhibitors.

Q5: What are the potential advantages of targeting the nNOS-PSD95 interaction over directly inhibiting nNOS or NMDAR?

A: Direct inhibition of nNOS or NMDAR can lead to undesirable side effects due to their broad involvement in various physiological processes. Targeting the nNOS-PSD95 interaction offers a potentially more selective approach. By specifically disrupting the pathological signaling pathway activated downstream of NMDAR, this compound and similar compounds may provide therapeutic benefits with a reduced risk of side effects associated with global nNOS or NMDAR inhibition [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。